molecular formula C22H18O2 B1601397 1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone CAS No. 93232-29-2

1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone

Cat. No.: B1601397
CAS No.: 93232-29-2
M. Wt: 314.4 g/mol
InChI Key: RTRNMGWRIXQOLH-UHFFFAOYSA-N
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Description

1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone (CAS 93232-29-2) is a high-purity organic compound supplied for laboratory research applications. This compound, with the molecular formula C22H18O2 and a molecular weight of 314.4 g/mol, features a symmetric terphenyl backbone substituted with acetyl groups . Its specific structure makes it a valuable building block in organic synthesis and materials science research, particularly for constructing complex molecular architectures. Researchers utilize this and related acetyl-substituted compounds as key intermediates in the development of pharmaceuticals and novel organic materials . As a chemical reagent, its mechanism of action is defined by the reactivity of its ketone functional groups, which can undergo various transformations such as reductions to alcohols or participation in condensation reactions to form more complex structures . This product is intended for research and development purposes exclusively. It is not intended for diagnostic or therapeutic uses, and it is not for human or veterinary use.

Properties

IUPAC Name

1-[4-[2-(4-acetylphenyl)phenyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c1-15(23)17-7-11-19(12-8-17)21-5-3-4-6-22(21)20-13-9-18(10-14-20)16(2)24/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRNMGWRIXQOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50526245
Record name 1,1'-([1~1~,2~1~:2~2~,3~1~-Terphenyl]-1~4~,3~4~-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93232-29-2
Record name 1,1'-([1~1~,2~1~:2~2~,3~1~-Terphenyl]-1~4~,3~4~-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation as a Key Step

Process Overview:

  • The synthesis typically starts with Friedel-Crafts acylation of substituted benzene derivatives using acyl chlorides.
  • Aluminum chloride (AlCl3) is commonly used as a Lewis acid catalyst.
  • The reaction is conducted under controlled low temperatures (−10 to 0 °C) to avoid side reactions.
  • The acyl chloride is added dropwise to the aromatic substrate in the presence of AlCl3, maintaining temperature control.

Example Procedure:

Step Reagents and Conditions Outcome and Notes
1 Phenyl acetyl chloride (1.43 mol) added dropwise to fluorobenzene with AlCl3 at −10 to 0 °C over 2–2.5 hours Formation of 1-(4-fluorophenyl)-2-phenyl ethanone with 98.55–99.02% purity by HPLC
2 Reaction mixture poured into ice, water, and conc. HCl at −10 to 5 °C, stirred for 30 min to 2 hours Quenching and precipitation of product
3 Organic extraction with methylene chloride, washing with sodium bicarbonate and sodium chloride solutions Purification of crude product
4 Drying over sodium sulfate and solvent removal by distillation Isolation of pale yellow liquid ketone intermediate

This method can be adapted to introduce acetyl groups on phenyl rings, forming key intermediates for the target compound.

Multi-Step Aromatic Coupling and Condensation

The target compound contains multiple phenyl rings linked through carbon-carbon bonds and an acetyl group. Preparation involves:

  • Sequential Friedel-Crafts acylations on phenyl rings.
  • Coupling of acetyl-substituted phenyl rings via biaryl linkages.
  • Use of potassium carbonate and reflux conditions in acetone to facilitate condensation and coupling reactions.

Example Reaction Conditions:

Parameter Details
Solvent Acetone
Base Potassium carbonate (0.144 mol)
Temperature Reflux at 55–60 °C for 7–8 hours
Post-reaction Filtration, washing with acetone, concentration under vacuum, recrystallization from isopropyl alcohol
Yield 74% isolated yield of coupled product

The reaction mixture is carefully cooled and washed to remove impurities, ensuring high purity of the coupled ketone product.

Alternative Condensation Methods Using Dimethylformamide Dimethylacetal (DMFDMA)

Research shows that condensation of 1-(4-acetylphenyl)ethanone with DMFDMA can yield α,β-unsaturated ketones, which may serve as intermediates for further transformations.

  • Conventional reflux in dry toluene for 6 hours yields 65% product.
  • Microwave irradiation drastically reduces reaction time to 3 minutes with 96% yield.
  • The product is isolated by filtration and recrystallization from ethanol.

This method provides a rapid and efficient route to functionalized ketone intermediates that can be further elaborated to the target compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Notes
Friedel-Crafts Acylation Phenyl acetyl chloride, AlCl3, fluorobenzene −10 to 0 °C, 2–2.5 h addition, quench with HCl/ice ~77% High purity ketone intermediate
Coupling & Condensation Potassium carbonate, acetone, reflux 55–60 °C, 7–8 h reflux 74% Multi-phenyl coupling step
DMFDMA Condensation 1-(4-acetylphenyl)ethanone, DMFDMA, toluene or microwave Reflux 6 h or microwave 3 min 65% (reflux), 96% (microwave) Efficient α,β-unsaturated ketone formation
Sulfone Route (Related) Butylsulfonyl chloride, benzene, acetyl chloride Friedel-Crafts, acetylation, deacetylation Variable Demonstrates acetylation on substituted phenyls

Detailed Research Findings and Notes

  • The Friedel-Crafts acylation step is crucial for introducing the acetyl group with high regioselectivity and purity. Strict temperature control prevents side reactions and polymerization.
  • Using potassium carbonate in acetone under reflux enables effective coupling of phenyl rings, promoting formation of the tri-phenyl ethanone structure.
  • Microwave-assisted condensation with DMFDMA significantly improves reaction efficiency and yield, highlighting modern synthetic advances.
  • Purification typically involves solvent extraction, washing with bicarbonate and brine solutions, drying over sodium sulfate, and recrystallization from alcohol solvents to achieve >95% purity.
  • Safety considerations include handling corrosive reagents (AlCl3, acetyl chloride), maintaining low temperatures, and proper waste disposal of chlorinated solvents.

Scientific Research Applications

Chemical Applications

Synthesis and Reagent Use

  • Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often utilized in various organic reactions, including Friedel-Crafts acylation and electrophilic aromatic substitution reactions.
  • Reactivity : The compound can undergo oxidation (producing carboxylic acids), reduction (yielding alcohols), and substitution reactions, which are essential for creating diverse chemical entities.

Table 1: Summary of Chemical Reactions

Reaction TypeReagents UsedProducts
OxidationPotassium permanganate, chromium trioxideCarboxylic acids
ReductionLithium aluminum hydride, sodium borohydrideAlcohols
Electrophilic SubstitutionVarious electrophilesSubstituted aromatic compounds

Biological Applications

Pharmacological Potential

  • Anticancer Activity : Recent studies have demonstrated that 1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone exhibits significant anticancer properties. It induces apoptosis in cancer cells and can arrest the cell cycle at the subG0 phase, leading to increased activation of caspases, which are critical for programmed cell death .

Table 2: Anticancer Activity Summary

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa (Cervical)0.89Apoptosis induction, cell cycle arrest
HL-60 (Leukemia)3.50Mitochondrial membrane depolarization
AGS (Gastric)9.63Caspase activation
  • Enzyme Interaction : The compound acts as an inhibitor of several enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and protein kinase C (PKC), which leads to cell cycle arrest and apoptosis .

Industrial Applications

Production of Specialty Chemicals

  • Industrial Use : This compound is utilized in the production of specialty chemicals and polymers. Its unique properties make it suitable for applications in various industrial processes, enhancing the efficiency and effectiveness of chemical production.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on HeLa Cells : A study indicated that treatment with this compound significantly reduced cell viability, with late apoptotic cells increasing from 33.92% at 5 µg/mL to 49.90% at 10 µg/mL.
  • In Vivo Models : In animal models, administration of this compound resulted in reduced tumor growth rates compared to control groups, indicating its potential for therapeutic use in oncology.

Mechanism of Action

The mechanism of action of 1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . Its acetyl group plays a crucial role in its reactivity and interactions with other molecules .

Biological Activity

1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone, also known as a chalcone derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biomolecules and enzymes, leading to several pharmacological effects. This article will explore the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound's structure can be represented as follows:

1 4 2 4 Acetylphenyl phenyl phenyl ethanone\text{1 4 2 4 Acetylphenyl phenyl phenyl ethanone}

This chalcone derivative features a ketone functional group and multiple phenyl rings, contributing to its biological activity through various interactions with cellular targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. Its ability to induce apoptosis in cancer cells has been particularly noted. The compound has been shown to arrest the cell cycle in the subG0 phase and depolarize mitochondrial membranes, leading to increased caspase-8 and -9 activation, which are critical mediators of apoptosis .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa (Cervical)0.89Apoptosis induction, cell cycle arrest
HL-60 (Leukemia)3.50Mitochondrial membrane depolarization
AGS (Gastric)9.63Caspase activation

The mechanism through which this compound exerts its effects involves several pathways:

  • Enzyme Interaction : The compound acts as an inhibitor of various enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and protein kinase C (PKC), leading to cell cycle arrest .
  • Mitochondrial Pathway : By depolarizing mitochondrial membranes, the compound triggers intrinsic apoptotic pathways that activate caspases responsible for programmed cell death .
  • Radical Scavenging : It displays antioxidant properties that may contribute to its protective effects against oxidative stress in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on HeLa Cells : A study reported that treatment with this compound resulted in a significant reduction in cell viability, with late apoptotic cells increasing from 33.92% at 5 µg/mL to 49.90% at 10 µg/mL .
  • In Vivo Models : In animal models, the administration of this compound led to reduced tumor growth rates compared to control groups, indicating its potential for therapeutic use in oncology .

Q & A

Basic: What are the common synthetic routes for 1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone?

Methodological Answer:
The compound is synthesized via Friedel-Crafts acylation , a cornerstone method for introducing acetyl groups to aromatic systems. A typical protocol involves:

  • Reacting a biphenyl precursor (e.g., 4-biphenylbenzene) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
  • Optimizing reaction conditions (temperature: 80–100°C, anhydrous solvent like dichloromethane) to achieve yields >75% .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation by NMR (¹H/¹³C) and mass spectrometry .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies aromatic proton environments (δ 7.2–8.1 ppm) and acetyl groups (δ 2.6 ppm for CH₃, δ 208 ppm for carbonyl) .
  • GC-MS/EI : Confirms molecular ion peaks (e.g., m/z 324 for M⁺) and fragmentation patterns .
  • FT-IR : Detects carbonyl stretches (νC=O ~1680 cm⁻¹) and aryl C-H vibrations .

Advanced: How does structural modification (e.g., fluorination) impact its biological activity?

Methodological Answer:
Fluorination at specific positions (e.g., para- or meta-) alters electron density and bioavailability :

  • Electron-Withdrawing Effects : Fluorine substituents enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • SAR Studies : 4-Fluoro derivatives show improved antimicrobial activity (MIC ~2 µg/mL against S. aureus) compared to non-fluorinated analogs .
  • Computational Docking : Fluorine’s van der Waals interactions with target proteins (e.g., cytochrome P450) are modeled using DFT or MD simulations .

Advanced: What computational strategies predict its physicochemical properties?

Methodological Answer:

  • QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with solubility or permeability .
  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict redox potentials or UV-Vis spectra .
  • Neural Networks : Train on datasets (e.g., PubChem) to forecast toxicity endpoints (e.g., LD₅₀) with R² >0.85 .

Advanced: How are regioselectivity challenges addressed in its synthesis?

Methodological Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control acylation sites .
  • Protecting Groups : Temporarily block reactive positions (e.g., hydroxyl with TMSCl) to prevent side reactions .
  • Microwave-Assisted Synthesis : Enhances regioselectivity via rapid, controlled heating (e.g., 150°C, 30 min) .

Basic: What are its key reactivity patterns under oxidative conditions?

Methodological Answer:

  • Oxidation of Acetyl Groups : Chromic acid (H₂CrO₄) converts the acetyl group to a carboxylic acid (yield ~60%) .
  • Aromatic Ring Oxidation : Strong oxidants (e.g., KMnO₄) cleave biphenyl systems to dicarboxylic acids (monitored by TLC) .

Advanced: How is green chemistry applied to its synthesis?

Methodological Answer:

  • Biocatalysis : Engineered Pseudomonas spp. reduce ketones to alcohols with >90% enantiomeric excess .
  • Solvent-Free Reactions : Use ionic liquids (e.g., [BMIM]PF₆) to minimize waste .
  • Flow Chemistry : Continuous reactors improve atom economy (e.g., 95% vs. 70% batch) .

Advanced: What crystallographic data reveal about its solid-state structure?

Methodological Answer:

  • Single-Crystal XRD : Confirms planar biphenyl systems (dihedral angle <10°) and intermolecular π-π stacking (3.5 Å spacing) .
  • Hirshfeld Analysis : Quantifies H-bonding (e.g., C-H···O interactions) contributing to crystal packing .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis (vapor pressure ~0.1 mmHg at 25°C) .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (UN 1224) .

Advanced: How does its photostability compare to analogs under UV light?

Methodological Answer:

  • Accelerated Testing : Expose to UV-C (254 nm) and monitor degradation via HPLC. Biphenyl derivatives exhibit t₁/₂ > 48 hrs due to extended conjugation .
  • Quenching Mechanisms : Additives (e.g., TiO₂ nanoparticles) reduce photodegradation by scavenging radicals .

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